molecular formula C10H14O4 B3025925 Zinnol CAS No. 148717-78-6

Zinnol

Cat. No.: B3025925
CAS No.: 148717-78-6
M. Wt: 198.22 g/mol
InChI Key: SBITWTIJPCFPQA-UHFFFAOYSA-N
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Description

    Zinnol: (compound 5) is a zinniol-related compound with phytotoxicity.

    Chemical Structure: this compound has the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol. Its CAS number is 148717-78-6.

    Initial Source: It originates from the microorganism .

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Zinnol are not widely documented. its extraction from Alternaria cichorii suggests a biological origin.
    • Industrial production methods remain scarce due to limited research.
  • Chemical Reactions Analysis

    • Zinnol’s reactivity and specific reactions are not extensively studied. we can infer that it may undergo various transformations typical of phenolic compounds.
    • Common reactions could include oxidation, reduction, and substitution. Reagents and conditions would depend on the specific reaction.
    • Major products formed from these reactions would require further investigation.
  • Scientific Research Applications

      Chemistry: Zinnol’s potential as a novel phenolic compound warrants exploration in synthetic chemistry, especially in the design of new bioactive molecules.

      Biology: Investigating its effects on plant growth and development could provide insights into phytotoxicity mechanisms.

      Medicine: Although not well-studied, this compound’s bioactivity might have implications for drug discovery.

      Industry: Its unique properties may find applications in materials science or agrochemicals.

  • Mechanism of Action

    • Detailed information on Zinnol’s mechanism of action remains elusive. Further research is needed to identify its molecular targets and pathways.
  • Comparison with Similar Compounds

    • Zinnol’s uniqueness lies in its zinniol-related structure. Unfortunately, there are limited similar compounds reported in the literature.

    Properties

    IUPAC Name

    4,5-bis(hydroxymethyl)-3-methoxy-2-methylphenol
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H14O4/c1-6-9(13)3-7(4-11)8(5-12)10(6)14-2/h3,11-13H,4-5H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SBITWTIJPCFPQA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=C(C(=C1OC)CO)CO)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H14O4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    198.22 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Zinnol
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    Zinnol
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    Zinnol
    Reactant of Route 6
    Zinnol

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